1H,1H,2H,2H-ペルフルオロデシルメチルジクロロシラン

概要

説明

科学的研究の応用

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane has a wide range of scientific research applications:

作用機序

Target of Action

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane, also known as (heptadecafluoro-1,1,2,2-tetrahydrodecyl)methyldichlorosilane, is primarily targeted at surfaces that require hydrophobic or oleophobic treatment . The compound’s primary role is to modify the surface properties of various materials, including metals, glass, and polymers, to make them resistant to wetting by water and oils .

Mode of Action

The mode of action of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane involves the formation of a thin, hydrophobic layer on the surface of the target material . This is achieved through the reaction of the silane group with the hydroxyl groups present on the surface of the material, resulting in the formation of a covalent bond . The long perfluorinated carbon chain then extends away from the surface, creating a low-energy interface that resists wetting .

Biochemical Pathways

The primary pathway involves the reaction of the silane group with hydroxyl groups on the surface of the material, followed by the polymerization of the silane molecules to form a tightly packed layer of fluorinated carbon chains .

Pharmacokinetics

In terms of its application, the compound is usually applied in a diluted form and allowed to react with the surface for a certain period of time to ensure complete coverage and optimal performance .

Result of Action

The result of the action of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is the formation of a hydrophobic and oleophobic surface that resists wetting by water and oils . This can be beneficial in a variety of applications, including anti-fogging treatments for glass, stain-resistant treatments for textiles, and corrosion-resistant coatings for metals .

Action Environment

The action of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is influenced by several environmental factors. The presence of moisture can accelerate the hydrolysis and condensation reactions of the silane group, which can be beneficial for the formation of the hydrophobic layer . Excessive moisture can also lead to the formation of a less effective, patchy coating . Temperature can also affect the reaction rate and the quality of the resulting coating .

準備方法

The synthesis of 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane typically involves the reaction of perfluorodecylmethanol with silicon tetrachloride in the presence of a catalyst . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

化学反応の分析

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.

Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: It can undergo condensation with other silanes to form siloxane bonds.

Common reagents used in these reactions include water, alcohols, and amines . The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane is unique due to its long perfluorinated chain and dichlorosilane group, which provide both hydrophobicity and reactivity . Similar compounds include:

1H,1H,2H,2H-Perfluorooctyltriethoxysilane: Used for similar surface modification applications but with different reactivity due to the presence of ethoxy groups.

1H,1H,2H,2H-Perfluoro-1-decanol: Another fluorinated compound used for surface modification but lacks the silane functionality.

These comparisons highlight the unique combination of properties that make 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane particularly useful in various applications .

生物活性

1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane (PFDMDS) is a fluorinated silane compound that has gained attention for its unique properties and potential biological implications. This article explores the biological activity of PFDMDS, including its interactions with biological systems, potential toxicity, and applications in various fields.

Chemical Structure and Properties

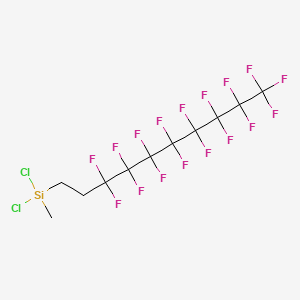

PFDMDS is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by its fluorinated carbon chain and silane functional groups. The chemical structure can be represented as follows:

- Molecular Formula : C₁₀H₁₃Cl₂F₉Si

- CAS Number : 3102-79-2

| Property | Value |

|---|---|

| Molecular Weight | 393.00 g/mol |

| Boiling Point | Not readily available |

| Solubility | Low in water; soluble in organic solvents |

| Surface Tension | Low due to fluorination |

Interaction with Biological Systems

PFDMDS exhibits significant interactions with biological membranes due to its amphiphilic nature, which can alter membrane properties. Studies have shown that fluorinated silanes like PFDMDS can impact cell adhesion and proliferation by modifying surface energy and wettability.

Case Study: Cell Adhesion

A study investigated the effect of PFDMDS on cell adhesion in various cell lines. The results indicated that surfaces treated with PFDMDS exhibited reduced cell adhesion compared to untreated surfaces, suggesting that PFDMDS can inhibit cellular interactions through hydrophobicity enhancement .

Toxicological Profile

The toxicological profile of PFDMDS is still under investigation, but it shares similarities with other PFAS compounds known for their persistence and potential health risks. Research indicates that exposure to PFAS can lead to various adverse health effects, including:

- Endocrine disruption

- Developmental toxicity

- Immunotoxicity

Table 2: Toxicity Summary of PFAS Compounds

Applications in Industry

PFDMDS is utilized in various applications due to its unique properties:

- Surface Coatings : It is employed in creating hydrophobic and oleophobic surfaces for glass and other materials, enhancing durability and ease of cleaning.

- Adhesives : The compound serves as an adhesion promoter in polymer systems, improving bonding strength by modifying surface characteristics .

Table 3: Applications of PFDMDS

| Application | Description |

|---|---|

| Surface Coatings | Imparts water-repellent properties |

| Adhesives | Enhances bonding in polymer systems |

| Biomedical Devices | Potential use in medical implants |

Research Findings

Recent studies have focused on the environmental persistence and bioaccumulation potential of fluorinated silanes like PFDMDS. While specific data on PFDMDS is limited, related compounds have demonstrated significant bioaccumulation in aquatic organisms, raising concerns about their long-term ecological impact .

特性

IUPAC Name |

dichloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F17Si/c1-31(12,13)3-2-4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBMWIXRKLGXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F17Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184995 | |

| Record name | [(Perfluorooctyl)ethyl]methyl dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-79-2 | |

| Record name | 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Perfluorooctyl)ethyl]methyl dichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctylethyldichloromethyl silane;Perfluorooctylethyldichloromethyl silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane create a cell-resistant surface?

A: 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane (17F) is a fluorosilane compound used to create hydrophobic surfaces. When applied to a substrate like glass, the silane group (Si-Cl) hydrolyzes and forms covalent bonds with surface hydroxyl groups. This creates a dense layer of perfluorinated chains exposed to the outer surface. [] These perfluoroalkyl chains are highly hydrophobic and exhibit low surface energy, which makes the modified surface resistant to cell attachment.

Q2: What is the main challenge in using 1H,1H,2H,2H-Perfluorodecylmethyldichlorosilane for patterned cell attachment, and how is it addressed in the research?

A: The research highlights a significant challenge: contamination of the 17F layer during subsequent surface modification steps, particularly during the introduction of amine-functional spacers. [] This contamination compromises the cell-resistant properties of the 17F layer, hindering the creation of defined cell-adhesive patterns. To overcome this, the researchers developed a novel two-step silanization method. They first create patterned 17F layers using photolithography. Then, instead of directly coupling amines, they introduce an intermediate layer of isocyanatopropyl triethoxysilane (IPTS). This IPTS layer acts as a barrier, preventing contamination of the 17F layer during subsequent amine coupling steps, and allows for the controlled attachment of cells to specific areas. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。